(2-methoxyphenyl) 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate
Overview
Description
(2-methoxyphenyl) 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate is a complex organic compound that features a combination of methoxyphenyl and benzothiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxyphenyl) 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate typically involves the condensation of 2-methoxyphenyl acetic acid with 4-chloro-2-oxo-1,3-benzothiazole. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the ester bond. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(2-methoxyphenyl) 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzothiazole ring can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted benzothiazole derivatives .
Scientific Research Applications
(2-methoxyphenyl) 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes .
Mechanism of Action
The mechanism by which (2-methoxyphenyl) 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The pathways involved often include the inhibition of key signaling cascades such as the PI3K/AKT pathway .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxyphenyl isocyanate
- 4-chloro-2-oxo-1,3-benzothiazole
- 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetic acid
Uniqueness
(2-methoxyphenyl) 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(2-methoxyphenyl) 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4S/c1-21-11-6-2-3-7-12(11)22-14(19)9-18-15-10(17)5-4-8-13(15)23-16(18)20/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWCYEXGAJBZHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(=O)CN2C3=C(C=CC=C3Cl)SC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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